molecular formula C9H16N2O4 B510345 [2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid CAS No. 768290-25-1

[2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid

Cat. No.: B510345
CAS No.: 768290-25-1
M. Wt: 216.23g/mol
InChI Key: UQMHJYLCLDCGON-UHFFFAOYSA-N
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Description

[2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid: is a chemical compound with the molecular formula C7H14N2O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound features a piperazine ring substituted with a methyl group and an acetic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid typically involves the reaction of 4-methylpiperazine with ethyl bromoacetate, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The intermediate ester is then hydrolyzed to yield the final acetic acid derivative .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, the compound is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful for studying enzyme mechanisms and protein-ligand interactions .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making them candidates for drug development .

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and intermediates. Its versatility allows for the production of a wide range of products, including polymers, resins, and coatings .

Mechanism of Action

The mechanism of action of [2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid lies in its combination of the piperazine ring with the oxoethoxy acetic acid group. This structure imparts specific reactivity and biological activity, making it distinct from other piperazine derivatives .

Properties

IUPAC Name

2-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4/c1-10-2-4-11(5-3-10)8(12)6-15-7-9(13)14/h2-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMHJYLCLDCGON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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